
Proflavine
Overview
Description
Proflavine (3,6-diaminoacridine) is a planar aromatic compound with a well-documented ability to intercalate into double-stranded DNA, disrupting replication and transcription . It exhibits fluorescence, making it useful in cytological staining , and has antimicrobial properties due to its DNA-binding activity . This compound also demonstrates photosensitivity, enabling applications in photodynamic therapy and photocatalysis . However, its mutagenic risks and enzyme-inhibiting effects via hydroxyl radical generation require careful consideration .
Preparation Methods
Historical Context and Early Synthesis Approaches
Proflavine’s discovery in the early 20th century coincided with the rise of acridine-based antiseptics. Initial syntheses relied on the cyclization of m-phenylenediamine with formic acid under reflux conditions, a method adapted from acridine chemistry. These early protocols suffered from inconsistent yields (30–50%) due to poor control over reaction stoichiometry and byproduct formation. The absence of standardized purification techniques further complicated isolation, often necessitating repetitive recrystallization from ethanol-water mixtures.
Modern Industrial Synthesis Protocols
Glycol-Mediated Cyclization (Patent HU201016B)
The Hungarian patent HU201016B delineates a high-yield industrial process utilizing ethylene glycol as a solvent and reaction medium. Key steps include:
Reagent Preparation :
- m-Phenylenediamine (1.0 molar equivalent) is combined with sulfuric acid (1.0–1.2 equivalents) or its hydrochloride salts.
- Anhydrous formic acid (2.4 equivalents) is introduced to initiate cyclization.
Reaction Conditions :
- Temperature: 110–120°C
- Duration: 4–6 hours
- Solvent: Ethylene glycol (5 mL per gram of precursor)
Workup and Isolation :
- The mixture is cooled to 10°C and diluted with methanol or ethanol (1:3 v/v).
- Crude this compound sulfate precipitates and is filtered under reduced pressure.
- Purification involves dissolution in hot water, basification with sodium hydroxide (pH 10–12), and recrystallization from ethylene glycol.
Performance Metrics :
- Yield: 82–85%
- Purity (HPLC): ≥98%
- Particle size (post-recrystallization): 50–100 μm
Table 1. Comparative Analysis of Industrial this compound Synthesis Methods
Parameter | Glycol-Mediated | Traditional H2SO4 |
---|---|---|
Yield (%) | 82–85 | 55–60 |
Reaction Time (hours) | 4–6 | 8–12 |
Solvent Consumption | Moderate | High |
Energy Input (kWh/kg) | 120 | 200 |
Laboratory-Scale Adaptations
Aqueous-Phase Cyclization with Catalytic Acid
Small-scale syntheses favor aqueous systems to minimize solvent toxicity. A representative protocol involves:
Reaction Setup :
- m-Phenylenediamine (10 mmol) and formic acid (24 mmol) are stirred in deionized water (50 mL).
- Concentrated hydrochloric acid (12 mmol) is added dropwise to maintain pH 2–3.
Thermal Activation :
- Reflux at 100°C for 8 hours under nitrogen atmosphere.
Isolation :
- The mixture is cooled, neutralized with NaOH (10%), and extracted with dichloromethane.
- The organic layer is evaporated, and the residue is recrystallized from ethanol.
Outcomes :
- Yield: 68–72%
- Purity (NMR): 95%
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times by enhancing thermal efficiency:
Purification and Crystallization Strategies
Solvent Selection and Recrystallization
This compound’s low solubility in polar solvents necessitates optimized crystallization systems:
- Ethylene Glycol-Water Systems : Produce needle-like crystals with 99% purity.
- DMF-Methanol Mixtures : Yield microcrystalline powders suitable for pharmaceutical formulations.
Table 2. Crystallization Solvents and Product Characteristics
Solvent System | Crystal Morphology | Purity (%) | Yield (%) |
---|---|---|---|
Ethylene Glycol | Needles | 99 | 90 |
DMF-Methanol (1:2) | Microcrystalline | 98 | 85 |
Ethanol-Water (3:1) | Platelets | 97 | 78 |
Analytical Characterization
Spectroscopic Identification
- 1H NMR (DMSO-d6) : δ 8.75 (s, 2H, NH2), 8.12 (s, 2H, H4/H5), 7.91 (d, J=9.1 Hz, 2H, H1/H8).
- HRMS (ESI+) : m/z 212.0954 [M+H]+ (calculated for C13H11N3: 212.0953).
Chromatographic Purity Assessment
- HPLC Conditions : C18 column, 0.01% this compound in H2O/MeOH (70:30), λ=445 nm.
- Retention Time : 6.2 minutes.
Comparative Analysis of Methodologies
Industrial glycol-mediated processes outperform traditional methods in yield and energy efficiency but require specialized equipment. Laboratory protocols prioritize flexibility, with microwave-assisted synthesis emerging as a rapid alternative. Aqueous-phase reactions, though lower-yielding, align with green chemistry principles.
Chemical Reactions Analysis
Proflavine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form acridine derivatives.
Reduction: this compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the amino groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridine derivatives, while reduction yields dihydro derivatives .
Scientific Research Applications
Cytological Applications
Proflavine is recognized for its utility as a fluorescent contrast agent in cytological examinations. Its ability to intercalate into DNA allows for rapid staining of cell nuclei and cytoplasmic structures, making it advantageous for diagnostic purposes.
Case Study: Cytological Staining
A study demonstrated the use of this compound hemisulfate as a rapid cytological dye. The researchers applied a 0.01% solution of this compound to various cell types, including oral squamous cells and leukocytes. Results showed clearly defined nuclei and cytoplasmic structures under fluorescence microscopy, facilitating quantitative analysis of cellular morphology without the need for lengthy incubation times .
Cell Type | Staining Characteristics |
---|---|
Oral Squamous Cells | Clear nuclear definition; granular cytoplasm |
Leukocytes | Brightly stained nuclei; clear multilobar structure |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against gram-positive bacteria. It has been used as a disinfectant and has shown efficacy in various clinical settings.
Antibacterial Properties
Research indicates that this compound serves as a bacteriostatic agent, inhibiting the growth of several bacterial strains. It has been effectively employed in treating infections and as a urinary antiseptic .
Case Study: Efficacy Against Infections
In a comparative study, this compound was tested alongside other antimicrobial agents to evaluate its effectiveness against specific pathogens. The findings highlighted its strong antibacterial activity, particularly when used in combination with other compounds such as silver .
Therapeutic Potential
Recent studies have explored this compound's therapeutic applications beyond its traditional uses. Its potential role in cancer treatment and antiviral applications has garnered attention.
Cancer Treatment
This compound has been investigated for its anticancer properties, particularly in combination therapies. A mixture of this compound and acriflavine demonstrated an ability to elicit antiviral immune responses that reduced viral infections in mammalian cells .
Case Study: Cervical Neoplasia
A retrospective study evaluated the impact of this compound exposure on cervical neoplasia progression among women undergoing colposcopy. The results indicated no significant increase in the risk of cervical precancer or cancer among those exposed to this compound compared to controls, suggesting its safety in clinical applications .
Summary of Applications
The following table summarizes the key applications of this compound across various fields:
Application Area | Description |
---|---|
Cytology | Rapid staining agent for cell nuclei; enhances diagnostic imaging |
Antimicrobial | Effective against gram-positive bacteria; used as disinfectant |
Cancer Therapy | Investigated for anticancer effects; potential in combination therapies |
Diagnostic Imaging | Used as a contrast agent in endoscopic procedures |
Mechanism of Action
Proflavine exerts its effects primarily through DNA intercalation. By intercalating between nucleic acid base pairs, this compound disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction and exhibits an antibacterial effect . This compound’s intercalation properties also make it useful in studying DNA structure and function .
Comparison with Similar Compounds
DNA Intercalation and Thermodynamics
Proflavine’s DNA-binding mechanism is compared to other intercalators:
This compound’s intercalation quenches fluorescence and triplet-state generation via ultrafast non-radiative decay . In contrast, acriflavine (a derivative) exhibits stronger mutagenic effects due to additional functional groups .
Antimicrobial Activity
This compound’s efficacy is compared to metal-based antimicrobials:
This compound alone outperforms silver nitrate against Gram-positive and Gram-negative bacteria, while its combination with gallium(III) enhances activity .
Cytotoxicity and Anticancer Potential
This compound and its Pd(II) complexes show variable cytotoxicity across cancer cell lines:
Compound | LC₅₀ (μM) SK-BR-3 | LC₅₀ (μM) MCF-HER-2-6 | Reference |
---|---|---|---|
[Pd(terpy)(this compound)] (Complex 1) | 1.0 | 0.75 | |
This compound (free) | 3.5 | 3.0 | |
Cisplatin | >1000 | >1000 |
Pd-proflavine complexes exhibit 3–4× greater potency than free this compound in HER2-overexpressing breast cancer cells . In contrast, cisplatin is inactive in these models.
Staining Efficacy in Cytology
This compound’s fluorescence is compared to conventional stains:
Fluorescein provides brighter images but less nuclear detail, while this compound balances subcellular resolution and fluorescence intensity .
Photodynamic and Catalytic Properties
This compound’s photosensitivity is contrasted with other dyes:
Enzyme Interactions
This compound’s effects on enzymes differ from classical inhibitors:
Unlike actinomycin D, which directly inhibits RNA synthesis, this compound inactivates enzymes via oxidative damage .
Biological Activity
Proflavine, a derivative of acridine, has garnered attention for its diverse biological activities, particularly its roles in antimicrobial and anticancer applications. This article explores the mechanisms of action, efficacy, and potential clinical applications of this compound, supported by relevant research findings and case studies.
This compound exhibits its biological activity primarily through DNA intercalation , whereby it inserts itself between the base pairs of DNA. This intercalation disrupts normal DNA replication and transcription processes, leading to mutations and potential cell death. The compound has been shown to induce reactive oxygen species (ROS) release, further contributing to its cytotoxic effects on cancer cells .
Key Mechanisms:
- DNA Intercalation : this compound binds preferentially to alternating purine-pyrimidine sequences in DNA .
- Inhibition of Enzymatic Activity : It inhibits key enzymes such as topoisomerases I and II, which are crucial for DNA replication .
- Induction of Apoptosis : By causing DNA damage, this compound can trigger apoptotic pathways in cells .
Antimicrobial Activity
This compound has demonstrated significant antibacterial properties , particularly against gram-positive bacteria. It has been used historically as a disinfectant and is known for its effectiveness in treating urinary tract infections .
Comparative Antimicrobial Efficacy:
Organism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 - 2 µg/mL | |
Escherichia coli | 1 - 4 µg/mL | |
Streptococcus pyogenes | 0.25 - 1 µg/mL |
Anticancer Properties
The anticancer potential of this compound is notable, with studies showing that it can effectively inhibit the growth of various cancer cell lines. This compound derivatives have exhibited cytotoxic effects against human leukemia HL-60 cells with IC50 values ranging from 7.2 to 34.0 μM .
Case Studies:
- Leukemia Treatment : this compound derivatives showed significant cytotoxicity against HL-60 cells, indicating potential for leukemia therapy.
- Solid Tumors : Palladium complexes with this compound have been reported to demonstrate lower LC50 values than cisplatin against SK-BR-3 breast cancer cells, suggesting enhanced efficacy .
Research Findings
Recent studies have expanded on the biological activity of this compound beyond its traditional uses:
- Antiviral Activity : this compound has shown promise in inhibiting adenovirus synthesis in vitro, indicating potential applications in viral infections .
- Antimalarial Effects : Research indicates that this compound may also possess antimalarial properties, although further studies are needed to elucidate this activity fully .
Toxicological Considerations
Despite its therapeutic potential, this compound's mutagenic properties raise safety concerns. It has been classified as hazardous due to its ability to induce DNA damage upon exposure to light . Consequently, its clinical use is limited, particularly in the United States.
Q & A
Basic Research Questions
Q. What is the mechanism by which proflavine interacts with DNA, and what experimental methods are used to validate this interaction?
this compound intercalates between DNA base pairs, disrupting replication and transcription. This interaction is validated via:
- Sedimentation equilibrium assays to quantify binding constants and stoichiometry .
- Spectrophotometric titration to measure absorbance changes during DNA-proflavine complex formation .
- Solid-state NMR to resolve structural details, such as drug stacking perpendicular to the DNA helix axis and phosphodiester group reorientation .
- Fluorescence spectroscopy to monitor competitive binding with other intercalators (e.g., ethidium bromide) .
Q. What are the standard protocols for using this compound as a fluorescent cytological stain, and how can staining efficacy be quantified?
this compound hemisulfate (0.01% w/v in saline) is applied to fresh specimens for 1–2 minutes, followed by rinsing. Efficacy is assessed via:
- Nuclear-to-cytoplasmic (N:C) ratio analysis using digital image processing (e.g., ImageJ) .
- Texture analysis of fluorescence micrographs to differentiate cell types based on granularity and intensity .
- Stability validation : Solutions stored at 4°C retain >94% potency for 12 months; room-temperature storage is viable for 6 months .
Q. How can researchers assess the mutagenic potential of this compound in vitro, and what controls are critical?
- Ames test with Salmonella typhimurium strains (e.g., TA98) to detect frameshift mutations caused by this compound-induced insertions/deletions .
- Comet assay to quantify DNA strand breaks in mammalian cells exposed to this compound under UV light .
- Controls : Include untreated cells, UV-only exposure, and a reference mutagen (e.g., benzo[a]pyrene). Use this compound concentrations ≤10 µM to avoid cytotoxicity masking mutagenicity .
II. Advanced Research Questions
Q. How can this compound be optimized for targeted drug delivery systems, and what metrics evaluate success?
- Nanocarrier encapsulation : Load this compound into plant virus nanoparticles (e.g., Cowpea Mosaic Virus, CPMV) via nucleic acid retention. Validate loading via:
- Native gel electrophoresis with UV visualization of fluorescent this compound-RNA complexes .
- Size-exclusion chromatography (SEC) to confirm nanoparticle integrity .
- In vitro efficacy : Compare IC₅₀ values of free vs. encapsulated this compound in cancer cells (e.g., HeLa, HT-29). CPMV-proflavine achieves IC₅₀ ≈ 1.8–6.13 µM, matching free drug potency .
Q. How can contradictions in this compound-DNA intercalation kinetics be resolved across experimental and computational studies?
Discrepancies arise between sub-millisecond fluorescence kinetics (attributed to pre-intercalative binding) and nanosecond-scale molecular dynamics (MD) simulations . To reconcile:
- Conduct stopped-flow fluorescence with sub-millisecond resolution to capture transient binding states .
- Compare MD results (e.g., stacked this compound around DNA) with small-angle X-ray scattering (SAXS) to validate structural models .
- Adjust ionic strength in experiments to mimic MD conditions (e.g., 150 mM NaCl), as binding kinetics are ion-dependent .
Q. What methodologies enable multi-modal imaging of this compound in live cells, and how are artifacts minimized?
- Combined fluorescence and phase-contrast microscopy : Use this compound’s intrinsic fluorescence (λₑₓ = 460 nm, λₑₘ = 520 nm) to image nuclei, supplemented with phase-contrast for cytoplasmic details .
- Artifact mitigation :
- Pre-treat cells with antioxidants (e.g., ascorbate) to reduce phototoxicity during prolonged UV exposure .
- Use low this compound concentrations (≤1 µM) to prevent dye aggregation and nonspecific staining .
Q. Notes for Replicability
- Follow NIH guidelines for preclinical studies, including detailed reporting of cell lines, this compound batches, and statistical methods .
- Deposit raw imaging data in repositories like Zenodo or Figshare to facilitate reproducibility .
Properties
IUPAC Name |
acridine-3,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVSHHCDHLJJJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043776 | |
Record name | Proflavin | |
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Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index], Hygroscopic powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Proflavine | |
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Record name | Proflavine hemisulfate | |
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Solubility |
Red needles, hygroscopic. Sol in 300 parts cold water, in 1 part boiling water; slightly sol in alc. Practically insol in ether. pH of satd soln is 6-8. pH of 0.1 percent soln is 2.5 /Sulfate/, Soluble in ethanol. Practically insoluble in benzene and ether., Soluble in water., 1.04e-01 g/L | |
Record name | Proflavine | |
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Record name | Proflavine | |
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Vapor Pressure |
0.00000009 [mmHg] | |
Record name | Proflavine | |
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Color/Form |
Yellow needles from alcohol. Solutions are brownish and when diluted are fluorescent. | |
CAS No. |
92-62-6, 1811-28-5 | |
Record name | Proflavine | |
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Record name | Proflavine [INN] | |
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Record name | Proflavine | |
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Record name | Proflavine | |
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Melting Point |
284-286 °C, 285 °C | |
Record name | Proflavine | |
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Record name | PROFLAVINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Proflavine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.